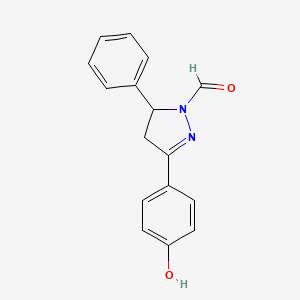
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes. This binding leads to the inhibition of enzyme activity, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde are varied and depend on the specific enzyme or system being targeted. Inhibition of tyrosinase, for example, can lead to a reduction in melanin production, which has potential applications in the treatment of hyperpigmentation disorders. Inhibition of lipoxygenase, on the other hand, can lead to a reduction in inflammation, which has potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in lab experiments is its relatively simple synthesis method and high yield. Additionally, the compound has been shown to have a high affinity for metal ions, making it a useful tool for studying metal-dependent enzymes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. One area of interest is in the development of new inhibitors for metal-dependent enzymes, particularly those involved in disease processes such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde could lead to improved yields and greater accessibility for researchers.
合成方法
The synthesis of 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves the reaction of 4-hydroxybenzaldehyde and phenylhydrazine with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to have a high yield and is relatively simple to carry out.
科学研究应用
3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of biochemistry, where this compound has been shown to inhibit the activity of enzymes such as tyrosinase and lipoxygenase. This inhibition has been attributed to the presence of the pyrazole ring, which is known to have a high affinity for metal ions.
属性
IUPAC Name |
5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-11-18-16(13-4-2-1-3-5-13)10-15(17-18)12-6-8-14(20)9-7-12/h1-9,11,16,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKSCGDOEFCOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B6052854.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B6052859.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B6052863.png)
![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6052878.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)